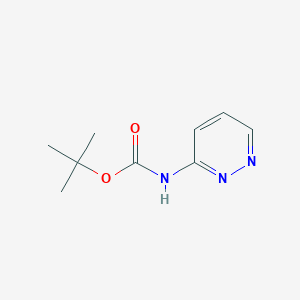

Tert-butyl pyridazin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

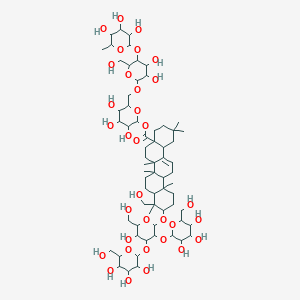

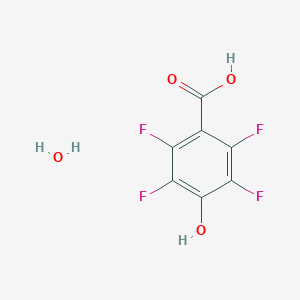

Tert-butyl pyridazin-3-ylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in various fields of chemistry and pharmacology due to their potential applications in the synthesis of pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The tert-butyl group is often used as a protecting group for amines due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be complex and may involve multiple steps. For example, the synthesis of related compounds has been achieved through flash vacuum thermolysis of tert-butylimines of various heterocyclic aldehydes, leading to the formation of imidazoazines with excellent yields from monocyclic imines . Another approach involves the use of di-tert-butyl ethynylimidodicarbonate as a synthon for the β-aminoethylation of organic electrophiles, which can be applied to the synthesis of various heterocyclic compounds . Additionally, practical syntheses have been developed for compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, which is synthesized via aziridine opening and optical resolution of enantiomers .

Molecular Structure Analysis

The molecular structure of tert-butyl pyridazin-3-ylcarbamate itself is not directly discussed in the provided papers. However, related compounds have been characterized using various techniques. For instance, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined, showing an orthorhombic space group and stabilization by inter- and intramolecular hydrogen bond interactions . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of complex molecules, such as in the case of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 . The versatility of these compounds is further demonstrated by their use in the synthesis of α-glucosidase inhibitors, where the carbamate moiety is linked to imidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-acetylcarbamate was synthesized using a green method and its crystal packing was analyzed, revealing centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond . The tert-butyl group typically imparts a degree of steric hindrance, which can affect the reactivity and solubility of the compound. Additionally, the presence of the pyridazin-3-yl moiety in tert-butyl pyridazin-3-ylcarbamate would likely contribute to its electronic properties and potential interactions with biological targets.

科学的研究の応用

Process Development and Synthesis

A practical and scalable synthesis of an intermediate, crucial for the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involves a modified Kulinkovich–Szymoniak cyclopropanation. This process starts from readily available materials, showcasing the compound's role in efficient pharmaceutical manufacturing processes (Wenjie Li et al., 2012).

Imaging Applications

In myocardial perfusion imaging with PET, "Tert-butyl pyridazin-3-ylcarbamate" derivatives have been evaluated as potential agents. The synthesis, characterization, and preliminary evaluation of 18F-labeled pyridaben analogs demonstrate their high heart uptake and potential as imaging agents, marking a significant contribution to non-invasive cardiac diagnostics (T. Mou et al., 2012).

Catalysis and Organic Synthesis

Research on Ru complexes for water oxidation introduces a family of dinuclear complexes involving tert-butyl substituted ligands, indicating the compound's relevance in catalytic applications aimed at energy conversion and storage technologies (R. Zong & R. Thummel, 2005).

Chemical Synthesis Methods

Flash vacuum thermolysis of tert-butylimines has been explored for the synthesis of imidazo-azines, with tert-butyl derivatives playing a crucial role in the formation of high-yield imidazoazines, underpinning the compound's utility in developing novel organic synthesis methods (Katarzyna Justyna et al., 2017).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of imidazo[1,2-a]pyridines linked to the carbamate moiety for their α-glucosidase inhibitory activity highlight the potential therapeutic applications of tert-butyl pyridazin-3-ylcarbamate derivatives. These compounds show promise as enzyme inhibitors, offering a new avenue for drug development (Mina Saeedi et al., 2020).

Structural Characterization

Advancements in NMR spectroscopy have enabled the detailed characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, demonstrating the importance of comprehensive structural analysis in the development of new compounds (Younas Aouine et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .

特性

IUPAC Name |

tert-butyl N-pyridazin-3-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWNKSCHTFDBEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pyridazin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)